molecular formula C8H14N2O B6266407 1,2-diazaspiro[4.5]decan-3-one CAS No. 56700-30-2

1,2-diazaspiro[4.5]decan-3-one

Cat. No. B6266407
CAS RN: 56700-30-2
M. Wt: 154.2
InChI Key:
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Description

“1,2-diazaspiro[4.5]decan-3-one” is a chemical compound with the empirical formula C8H14N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The compounds were isolated from the reaction mixture by column chromatography .


Molecular Structure Analysis

The molecular structure of “1,2-diazaspiro[4.5]decan-3-one” is represented by the SMILES string O=C1CC2(CN1)CCNCC2 . The InChI key for this compound is ASPBBYVNTMIKLA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,2-diazaspiro[4.5]decan-3-one” derivatives have been described in the synthesis analysis section. Further details about the chemical reactions involved in the synthesis of these compounds can be found in the referenced papers .


Physical And Chemical Properties Analysis

The molecular weight of “1,2-diazaspiro[4.5]decan-3-one” is 154.21 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved papers.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “1,2-diazaspiro[4.5]decan-3-one” is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-diazaspiro[4.5]decan-3-one can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "1,5-diaminopentane", "sodium hydride", "ethyl chloroformate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform" ], "Reaction": [ "Step 1: 2-bromoethylamine hydrobromide is reacted with sodium hydride to form 2-bromoethylamine.", "Step 2: 2-bromoethylamine is then reacted with 1,5-diaminopentane to form the intermediate 1-(2-bromoethyl)-2,5-diaminopentane.", "Step 3: The intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate.", "Step 4: The carbamate is then cyclized using acetic anhydride and sodium bicarbonate to form the spirocyclic compound 1,2-diazaspiro[4.5]decan-3-one.", "Step 5: The final product is isolated by extraction with chloroform and purification by column chromatography." ] }

CAS RN

56700-30-2

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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